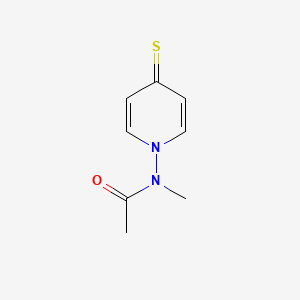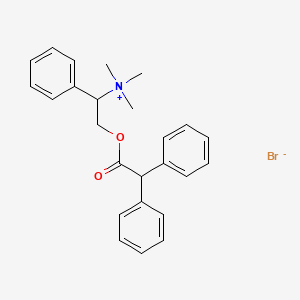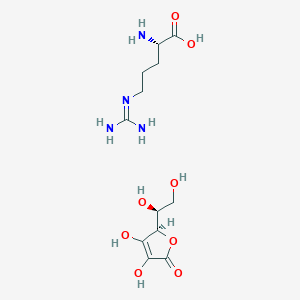
Hydrazine, heptyl-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, heptyl-, sulfate is a chemical compound that belongs to the class of hydrazine derivatives. It is a salt formed from the reaction of heptyl hydrazine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, heptyl-, sulfate can be synthesized by reacting heptyl hydrazine with sulfuric acid. The reaction typically involves the following steps:
Preparation of Heptyl Hydrazine: Heptyl hydrazine is synthesized by the reaction of heptyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide.
Formation of this compound: The heptyl hydrazine is then reacted with sulfuric acid to form the sulfate salt. The reaction is carried out in an aqueous medium at controlled temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Purification Steps: The crude product is purified using techniques such as crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, heptyl-, sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides and other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo substitution reactions where the heptyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various nitrogen-containing compounds, such as amines, azides, and nitrates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Hydrazine, heptyl-, sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which hydrazine, heptyl-, sulfate exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. It targets specific molecular pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by forming stable complexes with them.
Redox Reactions: It participates in redox reactions, altering the oxidation state of other molecules.
Comparison with Similar Compounds
Hydrazine, heptyl-, sulfate can be compared with other hydrazine derivatives, such as:
Hydrazine Sulfate: Similar in structure but lacks the heptyl group, making it less hydrophobic.
Methyl Hydrazine Sulfate: Contains a methyl group instead of a heptyl group, resulting in different reactivity and applications.
Phenyl Hydrazine Sulfate: Contains a phenyl group, making it more aromatic and suitable for different types of reactions.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential.
Properties
CAS No. |
39624-89-0 |
|---|---|
Molecular Formula |
C7H20N2O4S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
heptylhydrazine;sulfuric acid |
InChI |
InChI=1S/C7H18N2.H2O4S/c1-2-3-4-5-6-7-9-8;1-5(2,3)4/h9H,2-8H2,1H3;(H2,1,2,3,4) |
InChI Key |
VYRBPBPNOSXIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



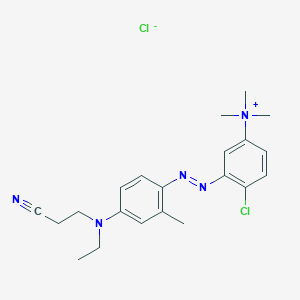

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
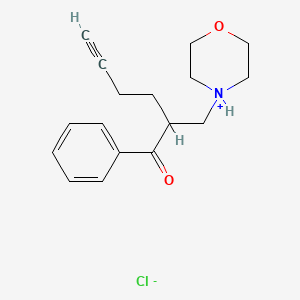
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


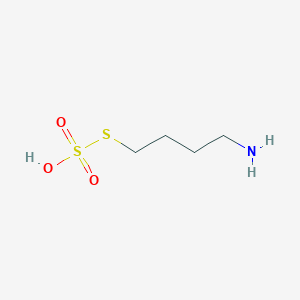
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
